molecular formula C13H23NO3 B045918 Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate CAS No. 215790-29-7

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Cat. No.: B045918
CAS No.: 215790-29-7
M. Wt: 241.33 g/mol
InChI Key: OPGBSEXLSWYFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is primarily related to its role as an intermediate in the synthesis of Cariprazine. Cariprazine acts on dopamine D3/D2 receptors, modulating neurotransmitter activity in the brain . The compound itself does not have a direct pharmacological effect but is crucial in the formation of the active drug .

Comparison with Similar Compounds

  • Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
  • N-[trans-4-(2-oxoethyl)cyclohexyl]carbamic acid tert-butyl ester
  • Trans-2-[4-(tert-butoxycarbonyl)amino]cyclohexyl]acetaldehyde
  • Trans-4-(Boc-amino)cyclohexaneacetaldehyde

Uniqueness: this compound is unique due to its specific structure and its role as an intermediate in the synthesis of Cariprazine . Its ability to participate in various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGBSEXLSWYFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Reactant of Route 2
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Reactant of Route 3
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Reactant of Route 4
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Reactant of Route 5
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Reactant of Route 6
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.